Sodium;dimethoxy-oxido-sulfanylidene-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;dimethoxy-oxido-sulfanylidene-lambda5-phosphane, also known as sodium O,O-dimethyl thiophosphate, is an organophosphorus compound with the molecular formula C2H6NaO2PS2. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;dimethoxy-oxido-sulfanylidene-lambda5-phosphane can be synthesized through the reaction of thiophosphoric acid O,O-dimethyl ester with sodium hydroxide. The reaction typically involves the following steps:
Preparation of Thiophosphoric Acid O,O-Dimethyl Ester: This is achieved by reacting phosphorus pentasulfide with methanol.
Formation of Sodium Salt: The ester is then reacted with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of thiophosphoric acid O,O-dimethyl O-sodium salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;dimethoxy-oxido-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of phosphorus.
Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include higher oxidation states of phosphorus compounds.
Substitution: The products depend on the substituent introduced during the reaction.
Scientific Research Applications
Sodium;dimethoxy-oxido-sulfanylidene-lambda5-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: This compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism by which thiophosphoric acid O,O-dimethyl O-sodium salt exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- O,O-Diethyl thiophosphate potassium salt
- O,O-Diethyl dithiophosphate
- Dimethyl phosphate
Uniqueness
Sodium;dimethoxy-oxido-sulfanylidene-lambda5-phosphane is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
sodium;dimethoxy-oxido-sulfanylidene-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O3PS.Na/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRYJFJUTLBKPU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)([O-])OC.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NaO3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.